molecular formula C20H12ClF3O4 B2869140 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 637748-36-8

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2869140
CAS No.: 637748-36-8
M. Wt: 408.76
InChI Key: JGFMNCUZUMMBHG-UHFFFAOYSA-N
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Description

This compound is a chromenone derivative featuring a 4-chlorophenyl group at position 3, a trifluoromethyl (-CF₃) substituent at position 2, and a cyclopropanecarboxylate ester at position 6. Substituents like -CF₃ and 4-chlorophenyl are electron-withdrawing, enhancing stability and lipophilicity, which may impact applications in agrochemicals or pharmaceuticals .

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3O4/c21-12-5-3-10(4-6-12)16-17(25)14-8-7-13(27-19(26)11-1-2-11)9-15(14)28-18(16)20(22,23)24/h3-9,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFMNCUZUMMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a trifluoromethyl group and a chlorophenyl moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H14ClF3O4\text{C}_{18}\text{H}_{14}\text{ClF}_3\text{O}_4

IUPAC Name: 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate
Molecular Weight: 396.76 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The trifluoromethyl group enhances metabolic stability and lipid solubility, facilitating interactions with various enzymes. Studies have shown that similar compounds can inhibit cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2) .
  • Antioxidant Activity: Compounds with chromenone structures often exhibit antioxidant properties, which are essential for protecting cells from oxidative stress .
  • Cytotoxicity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

Research Findings

Recent studies have provided insights into the biological activity of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate:

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
AChE InhibitionEnzyme10.4
BChE InhibitionEnzyme7.7
COX-2 InhibitionEnzymeModerate
Antioxidant ActivityCell-based assaysModerate
CytotoxicityMCF-7 Cell LineVariable

Case Studies

  • Inhibitory Effects on Cholinesterases: A study evaluated various derivatives similar to 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate for their inhibitory effects on AChE and BChE. The presence of halogen atoms significantly influenced the inhibitory potency, with IC50 values indicating moderate to strong inhibition .
  • Antioxidant Potential: Research has shown that compounds containing the chromenone structure exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is crucial for potential therapeutic applications in diseases related to oxidative stress .
  • Cytotoxicity Assessment: The cytotoxic effects against MCF-7 cells were assessed using standard MTT assays. Results indicated that certain derivatives had promising cytotoxic profiles, warranting further investigation into their mechanisms of action and potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Key Compound for Comparison:

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate ()

  • Molecular Formula : C₂₀H₁₆O₄
  • Substituents :
    • Position 2: Methyl (-CH₃)
    • Position 3: Phenyl (-C₆H₅)
    • Position 7: Cyclopropanecarboxylate
  • Molecular Weight : 320.344 g/mol
  • Key Differences :
    • The target compound replaces the methyl group at position 2 with -CF₃ and the phenyl group at position 3 with 4-chlorophenyl.
    • These substitutions increase molecular weight (estimated ~375–385 g/mol for the target compound) and lipophilicity (logP likely higher due to -CF₃ and Cl).

Table 1: Structural and Electronic Comparison

Property Target Compound Compound
Position 2 Substituent Trifluoromethyl (-CF₃) Methyl (-CH₃)
Position 3 Substituent 4-Chlorophenyl Phenyl
Electron-Withdrawing Effect Strong (Cl + CF₃) Moderate (phenyl only)
Molecular Weight (g/mol) ~380 (estimated) 320.34
Lipophilicity (logP)* Higher (CF₃ and Cl enhance) Lower
Potential Bioactivity Enhanced pesticidal/pharmacological activity Moderate

*Lipophilicity inferred from substituent contributions .

Comparison with Cyclopropanecarboxylate-Containing Pesticides

Cyclopropanecarboxylate esters are common in pyrethroid insecticides (). While structurally distinct from chromenones, their ester moieties share synthetic and hydrolytic traits.

Key Compounds ():

Fenpropathrin: Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Acrinathrin: Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3-oxo-3-(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)-1-propenyl)cyclopropanecarboxylate

Table 2: Functional Group and Application Comparison

Property Target Compound Fenpropathrin/Acrinathrin
Core Structure Chromenone Pyrethroid (cyclopropane + ester)
Key Functional Groups -CF₃, 4-Cl-C₆H₄, cyclopropane ester Cyano, phenoxyphenyl, halogenated
Bioactivity Likely pesticidal (inferred) Insecticidal
Hydrolytic Stability* Moderate (ester hydrolysis) Variable (depends on substituents)
Environmental Persistence Higher (Cl and CF₃ resist degradation) Moderate to high

*Stability inferred from ester reactivity and substituent effects .

Research Findings and Computational Insights

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures, ensuring accurate determination of substituent conformations .
  • Docking Studies : AutoDock4 simulations suggest the target compound’s -CF₃ group may improve binding affinity to pesticidal targets (e.g., insect acetylcholinesterase) compared to methyl or phenyl substituents .

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